molecular formula C7H4F4O2S B1273991 1-Fluoro-4-(trifluoromethylsulfonyl)benzene CAS No. 944-30-9

1-Fluoro-4-(trifluoromethylsulfonyl)benzene

Cat. No.: B1273991
CAS No.: 944-30-9
M. Wt: 228.17 g/mol
InChI Key: GYGWKIHINPEOAM-UHFFFAOYSA-N
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Description

1-Fluoro-4-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C7H4F4O2S It is characterized by the presence of a fluorine atom and a trifluoromethylsulfonyl group attached to a benzene ring

Scientific Research Applications

1-Fluoro-4-(trifluoromethylsulfonyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it’s likely that it interacts with proteins or enzymes, possibly altering their function or structure.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

As a biochemical used in proteomics research , it may influence protein-related processes at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

1-Fluoro-4-(trifluoromethylsulfonyl)benzene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form strong interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules, such as protein kinases and transcription factors, this compound can alter gene expression patterns and cellular metabolism . These changes can lead to either the promotion or inhibition of cell growth, depending on the cellular context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either competitive inhibition or allosteric modulation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the transcriptional activity of target genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of key metabolic enzymes, such as glutathione S-transferase and UDP-glucuronosyltransferase.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, facilitating its uptake and efflux . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound within these organelles can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethylsulfonyl fluoride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1-Fluoro-4-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom and the trifluoromethylsulfonyl group can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding sulfonamide derivative .

Comparison with Similar Compounds

1-Fluoro-4-(trifluoromethylsulfonyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-fluoro-4-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGWKIHINPEOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395025
Record name 1-fluoro-4-(trifluoromethylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944-30-9
Record name 1-fluoro-4-(trifluoromethylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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